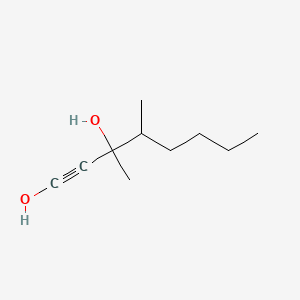
3,4-Dimethyloct-1-yne-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Dimethyl octynediol can be synthesized through several methods. One common synthetic route involves the reaction of acetylene with acetone in the presence of a catalyst. This reaction produces 3,6-dimethyl-4-octyne-3,6-diol under controlled conditions . Industrial production methods often involve large-scale chemical reactors where the reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity .
Análisis De Reacciones Químicas
Dimethyl octynediol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dimethyl octynediol can produce diketones, while reduction can yield alkanes .
Aplicaciones Científicas De Investigación
Dimethyl octynediol has a wide range of scientific research applications. In chemistry, it is used as a surfactant and emulsifier in various formulations. In biology, it is used in the preparation of cell culture media and other biological assays. In medicine, it is used in the formulation of topical creams and ointments due to its skin-conditioning properties. In industry, it is used in the production of paints, coatings, and adhesives .
Mecanismo De Acción
The mechanism of action of dimethyl octynediol involves its ability to reduce surface tension between different phases, such as oil and water. This property allows it to act as an emulsifier, stabilizing emulsions and preventing the separation of components. At the molecular level, dimethyl octynediol interacts with the hydrophilic and lipophilic parts of molecules, facilitating their dispersion in a medium .
Comparación Con Compuestos Similares
Dimethyl octynediol can be compared with other similar compounds, such as ethylene glycol and propylene glycol. While all these compounds have surfactant properties, dimethyl octynediol is unique due to its triple bond and diol functional groups, which provide it with distinct chemical reactivity and stability. Other similar compounds include 1,4-butanediol and 2-methyl-2,4-pentanediol, which also have applications in various industries but differ in their molecular structures and properties .
Propiedades
Fórmula molecular |
C10H18O2 |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
3,4-dimethyloct-1-yne-1,3-diol |
InChI |
InChI=1S/C10H18O2/c1-4-5-6-9(2)10(3,12)7-8-11/h9,11-12H,4-6H2,1-3H3 |
Clave InChI |
QYQITOWAVFFPOO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)C(C)(C#CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















